
Hexadecyl (4-chloroanilino)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl (4-chloroanilino)(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl group, a 4-chloroanilino group, and an oxoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl (4-chloroanilino)(oxo)acetate typically involves the esterification of hexadecanol with 4-chloroaniline and oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl (4-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Hexadecyl (4-chloroanilino)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Hexadecyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.
Comparación Con Compuestos Similares
Hexadecyl (4-chloroanilino)(oxo)acetate can be compared with other similar compounds such as:
Hexadecyl acetate: Lacks the 4-chloroanilino group and oxo group, making it less reactive.
4-Chloroaniline: Lacks the hexadecyl and oxoacetate groups, limiting its applications.
Hexadecyl oxoacetate: Lacks the 4-chloroanilino group, reducing its potential biological activities.
Propiedades
Número CAS |
87967-17-7 |
|---|---|
Fórmula molecular |
C24H38ClNO3 |
Peso molecular |
424.0 g/mol |
Nombre IUPAC |
hexadecyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C24H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-24(28)23(27)26-22-18-16-21(25)17-19-22/h16-19H,2-15,20H2,1H3,(H,26,27) |
Clave InChI |
OYEIPXMGGJFXST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


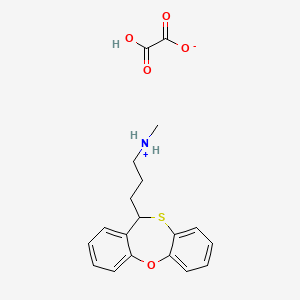
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
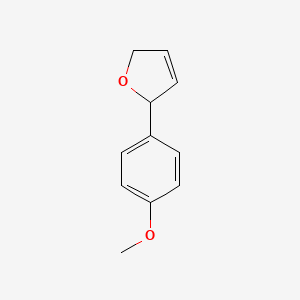
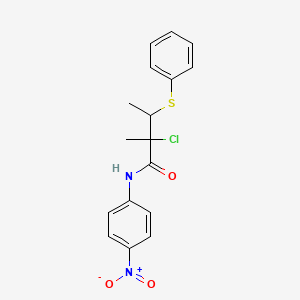
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
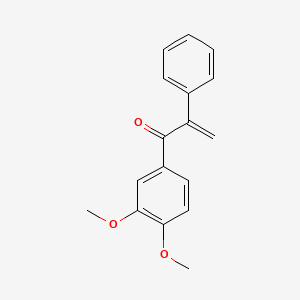
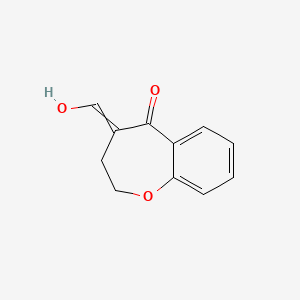
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
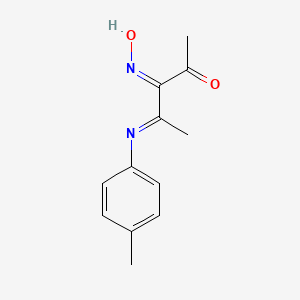
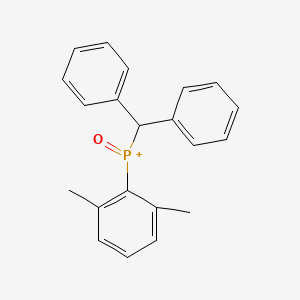
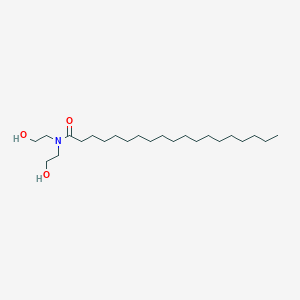
phosphanium bromide](/img/structure/B14411984.png)
